molecular formula C17H22N2O2 B2625744 N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide CAS No. 2201047-86-9

N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide

Cat. No. B2625744
CAS RN: 2201047-86-9
M. Wt: 286.375
InChI Key: OMBOYVUJOYTWIU-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydroisoquinoline, which is a type of organic compound known as a heterocyclic aromatic. Dihydroisoquinolines are often used as building blocks in the synthesis of more complex molecules .


Molecular Structure Analysis

Dihydroisoquinolines have a bicyclic structure with one aromatic ring and one saturated ring. The nitrogen atom is part of the saturated ring . The specific compound you mentioned also has a prop-2-enamide group attached to the nitrogen atom, which would add a double bond and a carbonyl group to the structure.


Chemical Reactions Analysis

Dihydroisoquinolines can undergo a variety of chemical reactions. For example, they can be oxidized to form isoquinoline derivatives . The specific reactivity of your compound would depend on the exact structure and the conditions of the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Dihydroisoquinolines are generally stable compounds that are soluble in organic solvents . The presence of the prop-2-enamide group in your compound would likely increase its polarity and could affect its solubility and stability.

properties

IUPAC Name

N-[3-(1,1-dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-15(20)18-11-9-16(21)19-12-10-13-7-5-6-8-14(13)17(19,2)3/h4-8H,1,9-12H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBOYVUJOYTWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCN1C(=O)CCNC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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